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molecular formula C17H25N3O4 B8465924 tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate

tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate

Cat. No. B8465924
M. Wt: 335.4 g/mol
InChI Key: CHSMELTZXMMRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921767B2

Procedure details

To a solution of tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate 1.05 g, 3.13 mmol)) in dry THF (15 mL) at room temperature was added a solution of LiBH4 (2.0 M in THF, 1.88 mL), and the resulting mixture was heated to reflux. After 16 hours the mixture was cooled to 0° C. and carefully quenched with water (20 mL). After 10 minutes, the mixture was extracted three times with ethyl acetate. The combined organic extracts were dried over MgSO4, filtered, and concentrated under reduced pressure. This residue was dissolved in CH2Cl2 (3 mL), and to this solution was added 4 M HCl in dioxane (6 mL) all at once at room temp. After 4 hours, the mixture was concentrated under reduced pressure to get the crude product, which was chromatographed on silica gel (eluent: 98/2/0.5 dichloromethane/methanol/-ammonium hydroxide) to afford the desired product as a gray solid. (390 mg) H NMR (400 MHz, CDCl3) δ 2.73 (t, 2H), 2.72 (s, 3H), 3.20 (t, 2H), 3.58(m, 2H), 3.89 (t, 2H), 6.36 (d, 1H), 6.58(d, 2H).
Name
Quantity
1.88 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[N:14]([CH3:15])[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[C:10]=2[N:23]=1)C.[Li+].[BH4-]>C1COCC1>[CH3:15][N:14]1[CH2:13][CH2:12][NH:11][C:10]2[N:23]=[C:6]([CH2:5][CH2:4][OH:3])[CH:7]=[CH:8][C:9]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C)OC(CC=1C=CC2=C(N(CCN2C)C(=O)OC(C)(C)C)N1)=O
Name
Quantity
1.88 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to reflux
CUSTOM
Type
CUSTOM
Details
carefully quenched with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in CH2Cl2 (3 mL)
ADDITION
Type
ADDITION
Details
to this solution was added 4 M HCl in dioxane (6 mL) all at once at room temp
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get the crude product, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (eluent: 98/2/0.5 dichloromethane/methanol/-ammonium hydroxide)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1C2=C(NCC1)N=C(C=C2)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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